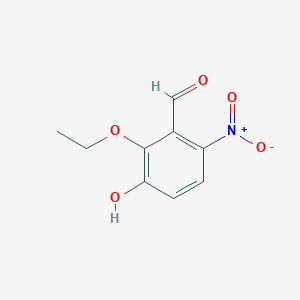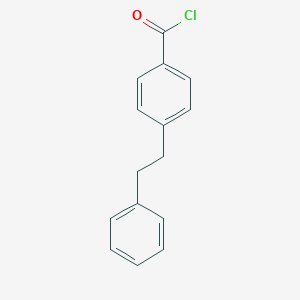![molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3](/img/structure/B68041.png)
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as Pentaerythritol Tetranitrate (PETN), is a white crystalline powder that is commonly used as an explosive. PETN has been in use for over a century and has been extensively studied for its chemical and physical properties. In recent years, PETN has gained attention in the scientific community for its potential medical applications.
Wirkmechanismus
PETN works by releasing nitric oxide (NO) in the body, which causes vasodilation. NO is a potent vasodilator that relaxes smooth muscle cells in blood vessels, allowing for increased blood flow. PETN also has anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis.
Biochemical and Physiological Effects
PETN has been shown to have a number of biochemical and physiological effects. PETN has been shown to increase blood flow and oxygen delivery to tissues, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been shown to have anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis. In addition, PETN has been shown to have anti-tumor properties, which can be beneficial in treating cancer.
Vorteile Und Einschränkungen Für Laborexperimente
PETN has a number of advantages and limitations for lab experiments. PETN is a relatively stable compound that can be easily synthesized and purified. PETN is also highly soluble in water, which makes it easy to work with in lab experiments. However, PETN is highly explosive and can be dangerous to work with. Special precautions must be taken when handling PETN in lab experiments to ensure safety.
Zukünftige Richtungen
There are a number of future directions for research on PETN. One area of research is the development of new medical applications for PETN. PETN has shown promise in treating conditions such as angina, heart failure, erectile dysfunction, and cancer, and further research is needed to fully explore these potential applications. Another area of research is the development of new synthesis methods for PETN. Current methods for synthesizing PETN are complex and require careful control of reaction conditions, and new methods may be developed to simplify the process. Finally, further research is needed to fully understand the biochemical and physiological effects of PETN, particularly in the context of its potential medical applications.
Synthesemethoden
PETN can be synthesized through the reaction of pentaerythritol with nitric acid in the presence of sulfuric acid. The reaction produces PETN as a white crystalline solid, which can be further purified through recrystallization. The synthesis of PETN is a complex process that requires careful control of temperature, pressure, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
PETN has been extensively studied for its potential medical applications. PETN has been shown to have vasodilatory effects, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been studied for its potential use as a treatment for erectile dysfunction. In addition, PETN has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Eigenschaften
CAS-Nummer |
172883-29-3 |
|---|---|
Molekularformel |
C27H46O5 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2 |
InChI-Schlüssel |
ISSCXMQDZJDLSO-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Kanonische SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




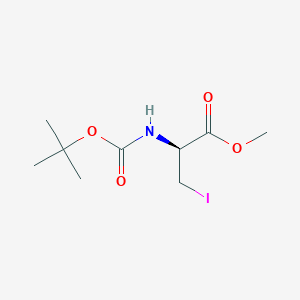
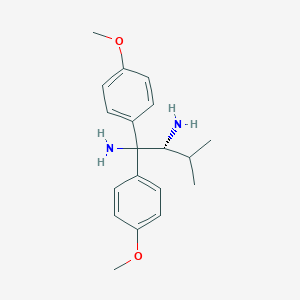
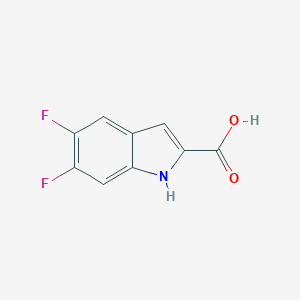

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
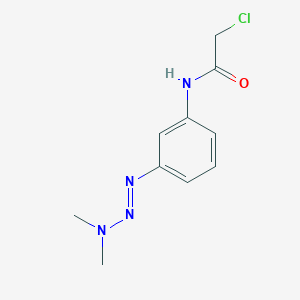
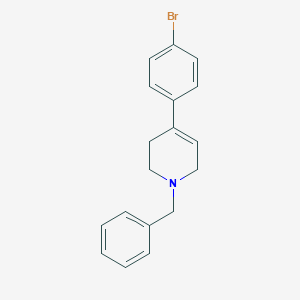
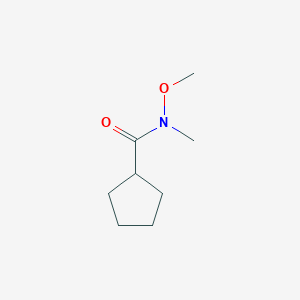
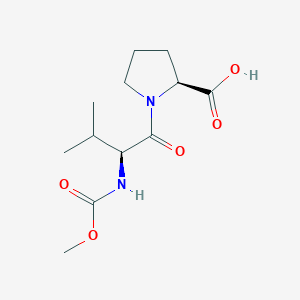
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
